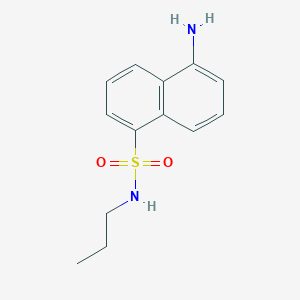![molecular formula C15H11F2NO5 B12556498 Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate CAS No. 159471-61-1](/img/structure/B12556498.png)
Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoic acid and methanol.
Scientific Research Applications
Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-fluoro-4-nitrobenzoate
Uniqueness
Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
159471-61-1 |
|---|---|
Molecular Formula |
C15H11F2NO5 |
Molecular Weight |
323.25 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H11F2NO5/c1-22-15(19)9-2-3-10(12(17)6-9)8-23-14-7-11(16)4-5-13(14)18(20)21/h2-7H,8H2,1H3 |
InChI Key |
SWBIEXDJNCENBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


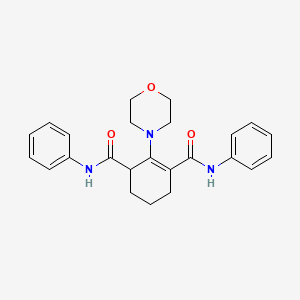

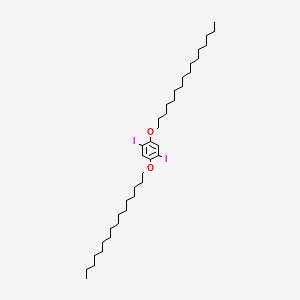
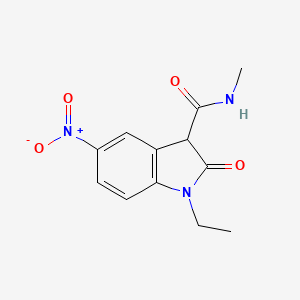
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)

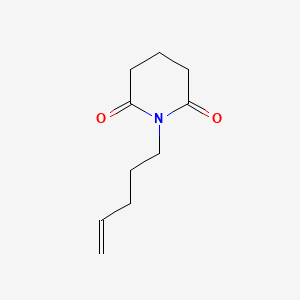


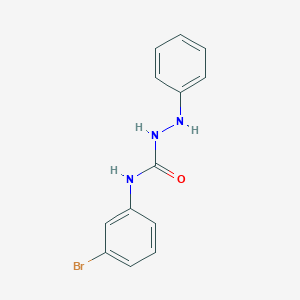
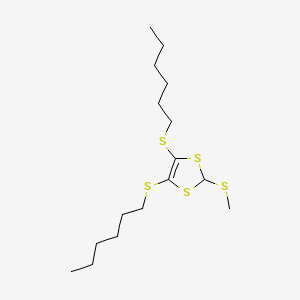
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
